molecular formula C11H16N2O3S B2708563 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1325304-81-1

3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No. B2708563
CAS RN: 1325304-81-1
M. Wt: 256.32
InChI Key: RIIQIZXGQPPEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one, also known as 3-ASP, is a pyridinium-based molecule with a sulfonyl group attached to the nitrogen atom. It is a relatively new compound that has been studied for its potential applications in a variety of scientific fields.

Scientific Research Applications

Synthesis and Transformation for Antimicrobial Activity

Research into compounds structurally related to "3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one" highlights their potential in synthesizing bioactive heterocyclic compounds. For instance, the synthesis of spiro thiazolinone heterocyclic compounds demonstrates how variations of the core structure can be utilized to create compounds with antimicrobial activities. The incorporation of different heterocyclic rings significantly impacts their biological activities, suggesting a pathway for developing novel antimicrobial agents (Patel & Patel, 2015).

Fluorescent Heterocycles for pH Sensitivity

The creation of fluorescent heterocycles, such as pyrrolo[2,3-b]pyridines, from a coupling-isomerization-enamine-addition-cyclocondensation sequence, reveals the compound's versatility. These heterocycles exhibit fluorescence and pH sensitivity, highlighting their potential application in biochemical sensing and imaging technologies (Schramm et al., 2006).

Crystal Structure Analysis for Molecular Design

The crystal structure analysis of related compounds, such as cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, provides insights into the molecular conformation and potential intermolecular interactions. This information is crucial for the rational design of new drugs and materials by understanding how structural features influence the properties and reactivity of these compounds (Pradeep et al., 2014).

Biologically Active Compounds Synthesis

The use of azomethine ylides in the synthesis of biologically active 1,4-diazepine compounds through multicomponent cycloaddition reactions showcases the potential for creating therapeutic agents. The ability to generate these compounds efficiently opens up possibilities for drug discovery, especially in areas requiring specific biological activities (Lee et al., 2014).

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c14-11-10(6-5-7-12-11)17(15,16)13-8-3-1-2-4-9-13/h5-7H,1-4,8-9H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIQIZXGQPPEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one

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